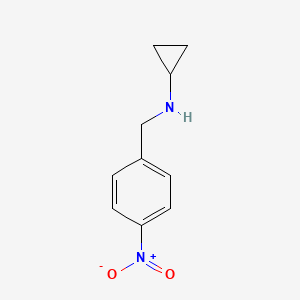![molecular formula C17H14N8O3 B2466228 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 2034320-41-5](/img/structure/B2466228.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound with a unique structure combining elements of pyrimidine and tetrazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic synthesis. Key steps include the formation of the pyrido[2,3-d]pyrimidine core and subsequent functional group modifications to introduce the tetrazole and benzamide groups.
Industrial Production Methods: Industrial production is more streamlined, focusing on scalable processes. This includes optimized reaction conditions such as temperature control, use of catalysts, and purification techniques like recrystallization or chromatography to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: Typically facilitated by oxidizing agents like potassium permanganate.
Reduction: Involving reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions: Reagents like N-bromosuccinimide for bromination or acyl chlorides for acylation are common in its reactions. Conditions often involve controlled pH, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions.
Major Products: Major products from these reactions include various substituted derivatives of the original compound, often tailored for specific biochemical applications.
Applications De Recherche Scientifique
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide finds use in several scientific domains:
Chemistry: As a precursor in the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Use in the manufacture of specialized materials with unique properties.
Mécanisme D'action
Molecular Targets and Pathways: The compound acts by interacting with specific enzymes and proteins, disrupting their normal function. It can inhibit certain biochemical pathways, leading to therapeutic effects such as halting the proliferation of cancer cells or inhibiting viral replication.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other pyrido[2,3-d]pyrimidine derivatives and tetrazole-containing molecules. These compounds often share biological activity but differ in potency, specificity, and solubility.
Uniqueness: What sets N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide apart is its specific combination of functional groups, which imparts unique biochemical properties making it a valuable candidate for drug development.
That’s a deep dive into this fascinating compound
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N8O3/c26-15(11-3-1-4-12(9-11)25-10-20-22-23-25)19-7-8-24-16(27)13-5-2-6-18-14(13)21-17(24)28/h1-6,9-10H,7-8H2,(H,19,26)(H,18,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWFJJBRWTYCJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B2466145.png)
![4-[(4-bromophenyl)sulfanyl]-N,N-dimethylaniline](/img/structure/B2466146.png)

![Ethyl 4-(4-chlorophenyl)-2-[(3-chloroquinoxalin-2-yl)amino]thiophene-3-carboxylate](/img/structure/B2466148.png)
![8-butyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2466149.png)
![3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2466151.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2466158.png)
![METHYL 4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE](/img/structure/B2466159.png)
![N-(3,4-dimethylphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2466161.png)
![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]heptadec-2-enamide](/img/structure/B2466162.png)


![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2466167.png)
